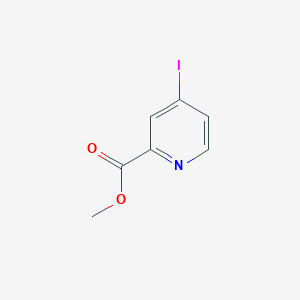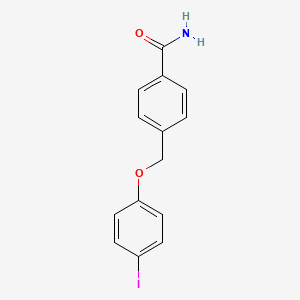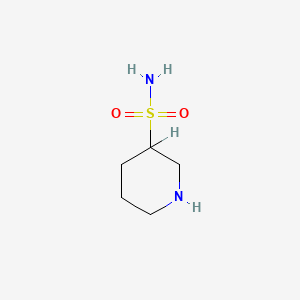
Piperidine-3-sulfonamide
Vue d'ensemble
Description
Piperidine-3-sulfonamide is a compound that contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Synthesis Analysis
Piperidine derivatives have been synthesized through various intra- and intermolecular reactions . For instance, Gharpure et al. described piperidine synthesis through the intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes . The reaction proceeds via acid-mediated alkyne functionalization with enamine formation, which generates an iminium ion. Subsequent reduction leads to piperidine formation .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The chair form interconverting between the equatorial NH and the axial NH conformers (Chair-Eq and Chair-Ax) in piperidine lies on the global minimum of the S0 state, but only the axial-like NH conformer (Chair-Ax-like) in chair form exists in the D0 state .
Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Multicomponent reactions (MCRs) include a variety of methods such as the Strecker synthesis, the Hanch synthesis of dihydropyridins and pyrroles, the Biginelli reaction, the Mannich reaction, the Ugi reaction, the preparation of imidazoles according to Radziszewski, the Passerini reaction, and many others .
Physical And Chemical Properties Analysis
This compound hydrochloride has a molecular weight of 200.69 and is a solid at room temperature .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Piperidine-3-sulfonamide derivatives are synthesized for potential use as antimicrobial and anti-inflammatory agents. These compounds, formed through reactions with various agents, have their structures verified using techniques like FT-IR spectroscopy and thermogravimetry. Their antibacterial potential against strains like Escherichia coli and Bacillus Subtilis has been evaluated, indicating promising results for future medicinal drug applications (Hussain et al., 2022).
Anticancer Potential
- This compound derivatives have shown significant anticancer effects. In one study, such derivatives were tested against hepatocellular carcinoma (HCC) HepG2 and Huh7 cell lines, displaying notable cytotoxicity. These compounds also demonstrated safety in human normal retina pigmented epithelial cells and in acute oral toxicity studies, highlighting their potential as safe and active synthesized derivatives for HCC management (Eldeeb et al., 2022).
Neurological Disorder Treatment
- N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines have been identified as potential treatments for CNS disorders. These compounds exhibit distinct antidepressant-like and pro-cognitive properties and have been evaluated in vivo, suggesting their therapeutic potential in treating complex diseases (Canale et al., 2016).
Diabetes Management
- The evaluation of 3,4-dihydroxy piperidines as α-glucosidase inhibitors is a novel approach in diabetes management. Derivatives of this compound showed excellent activity against α-glucosidase, surpassing standard references like Acarbose, Voglibose, and Miglitol. Molecular docking simulations further supported their inhibitory activity, demonstrating their potential in diabetes treatment (Kasturi et al., 2018).
Alzheimer's Disease Therapy
- A study on 2-furoyl piperazine based sulfonamide derivatives synthesized as therapeutic agents for Alzheimer's disease indicated potential inhibitory effects against butyrylcholinesterase (BChE). These derivatives also showed low cytotoxicity, making them promising candidates for Alzheimer's disease treatment (Hassan et al., 2019).
Antimicrobial Activity
- This compound derivatives have been evaluated for antimicrobial activities. Various synthesized derivatives demonstrated potent activity against bacterial strains suchas Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, suggesting their utility in antimicrobial therapy. The use of these compounds in synthesizing sulfonylurea and sulfonamide derivatives under phase transfer catalysis conditions has shown significant antibacterial and antifungal activities (Mohamed et al., 2016).
Sulfonamide Inhibitors in Drug Development
- Sulfonamide compounds, including this compound derivatives, play a significant role in the development of bacteriostatic antibiotics and are utilized in treatments for bacterial infections. Their utility extends to the development of drugs for conditions like cancer, glaucoma, and Alzheimer's disease, showcasing their versatility in medicinal chemistry (Gulcin & Taslimi, 2018).
Mécanisme D'action
Target of Action
Piperidine-3-sulfonamide is a compound that has been found to have significant pharmacological properties Piperidine derivatives have been observed to interact with various enzymes, receptors, transport systems, and voltage-gated ion channels .
Mode of Action
It is known that piperidine derivatives can interact with their targets and cause significant changes . For instance, some piperidine derivatives have been found to interact with dihydropteroate synthase, a key enzyme involved in the synthesis of folic acid in bacteria .
Biochemical Pathways
This compound may affect several biochemical pathways. Piperidine derivatives have been observed to regulate crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IB, etc . They can also perform several other biological processes, such as ROS release, activation of mitochondrial cytochrome C, release of Bax-protein from mitochondria, and downregulating Bcl-2 protein, resulting in a high Bax:Bcl-2 ratio .
Pharmacokinetics
Piperidine derivatives are generally known for their good pharmacokinetic properties, having high gastrointestinal absorption, being orally bioavailable, and less toxic .
Result of Action
Piperidine derivatives have been observed to have remarkable properties like antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities . These properties suggest that this compound could potentially have similar effects.
Safety and Hazards
The safety information for Piperidine-3-sulfonamide hydrochloride indicates that it has some hazards associated with it. The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Orientations Futures
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Analyse Biochimique
Biochemical Properties
Piperidine-3-sulfonamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with dihydropteroate synthase, an enzyme involved in folate biosynthesis. This compound acts as an inhibitor of this enzyme, thereby disrupting the folate pathway and exerting antibacterial effects . Additionally, this compound has been shown to interact with cell membranes, causing irreversible damage and leading to cell death .
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the growth of bacterial cells by interfering with their folate biosynthesis pathway . This inhibition leads to a decrease in the production of essential nucleotides, ultimately resulting in cell death. Furthermore, this compound has been found to disrupt cell membrane integrity, leading to leakage of cellular contents and cell lysis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of dihydropteroate synthase, preventing the enzyme from catalyzing the conversion of para-aminobenzoic acid to dihydropteroate . This inhibition disrupts the folate biosynthesis pathway, leading to a depletion of essential nucleotides and subsequent cell death. Additionally, this compound has been shown to induce changes in gene expression, particularly those involved in stress response and cell survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound has been shown to result in sustained inhibition of bacterial growth and disruption of cellular processes
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound can effectively inhibit bacterial growth without causing significant toxicity . Higher doses of this compound have been associated with adverse effects, including hepatotoxicity and nephrotoxicity . It is important to determine the optimal dosage of this compound to achieve the desired therapeutic effects while minimizing potential toxicities.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the folate biosynthesis pathway. By inhibiting dihydropteroate synthase, this compound disrupts the conversion of para-aminobenzoic acid to dihydropteroate, leading to a depletion of essential nucleotides . This disruption affects the overall metabolic flux and metabolite levels within the cell. Additionally, this compound may interact with other enzymes and cofactors involved in cellular metabolism, further influencing metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported across cell membranes via specific transporters and binding proteins . Once inside the cell, this compound can accumulate in specific compartments or organelles, depending on its physicochemical properties . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It has been observed to localize to the cytoplasm and cell membrane, where it interacts with various biomolecules . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
Propriétés
IUPAC Name |
piperidine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2S/c6-10(8,9)5-2-1-3-7-4-5/h5,7H,1-4H2,(H2,6,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMQXPUHFWFSSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1358775.png)

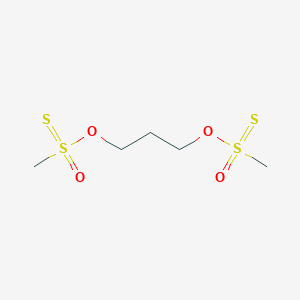
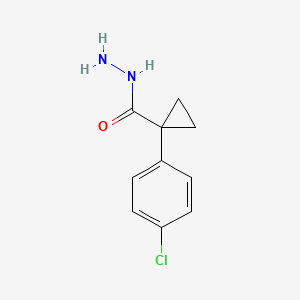
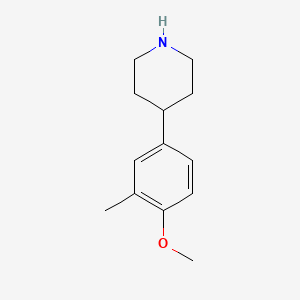
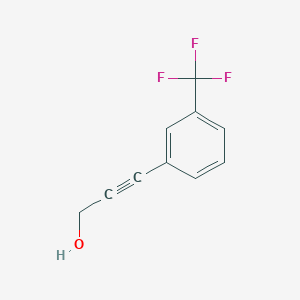
![4-[4-(Benzyloxy)phenyl]oxan-4-ol](/img/structure/B1358787.png)
